1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Cytotoxic Activity : Certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects against various cancer cell lines, demonstrating the potential of similar compounds in cancer research (Deady et al., 2003).
- Antimicrobial Activity : A study on the synthesis and antimicrobial activity of new chalcone derivatives from 8-Chlorotheophylline indicates the relevance of such compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Catalytic and Synthetic Applications
- Catalysis : Theophylline has been used as a green catalyst for the one-pot synthesis of various organic compounds, demonstrating the utility of purine derivatives in facilitating eco-friendly chemical reactions (Yazdani-Elah-Abadi et al., 2017).
- Synthesis of Metal Complexes : Metal complexes of 6-pyrazolylpurine derivatives have been synthesized for the study of metal-mediated base pairs, showing potential applications in bioinorganic chemistry and molecular biology (Sinha et al., 2015).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-5-25-16-17(22-19(25)27-13(3)10-12(2)23-27)24(4)20(29)26(18(16)28)11-14-8-6-7-9-15(14)21/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSRYLULYDJBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16854969 |
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